molecular formula C10H21ClN2O2 B1660923 (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1) CAS No. 856707-74-9

(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1)

Cat. No. B1660923
M. Wt: 236.74
InChI Key: IHYTVEIDGGVQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1) is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1) involves its ability to act as an inhibitor of certain enzymes. This compound has been found to inhibit the activity of enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are involved in the synthesis of fatty acids. This inhibition leads to a decrease in the levels of fatty acids in the body, which can have therapeutic effects on several diseases.

Biochemical And Physiological Effects

(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1) has been found to have several biochemical and physiological effects. It has been found to decrease the levels of triglycerides and cholesterol in the body, which can have therapeutic effects on cardiovascular diseases. This compound has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of several diseases such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1) has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound has also been found to have low toxicity levels, which makes it safe for use in lab experiments. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1) in scientific research. One direction is to explore its potential therapeutic effects on other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, which can help in the development of more effective therapeutic agents. Additionally, the synthesis method of this compound can be optimized to improve its solubility in water, which can make it more useful in certain experiments.
Conclusion
In conclusion, (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1) is a chemical compound that has been widely used in scientific research. It has potential therapeutic effects on several diseases and has been found to have several biochemical and physiological effects. Its stable nature and low toxicity levels make it safe for use in lab experiments. The future directions for the use of this compound in scientific research are promising, and further studies can lead to the development of more effective therapeutic agents.

Scientific Research Applications

(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1) has been used in various scientific research studies. It has been found to have potential therapeutic effects on several diseases, including cancer, diabetes, and cardiovascular diseases. This compound has also been used in studies related to the central nervous system, such as in the treatment of depression and anxiety.

properties

IUPAC Name

3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7;/h7-9,13H,2-6,11H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYTVEIDGGVQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(=O)NC1CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride

CAS RN

856707-74-9
Record name Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856707-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1)
Reactant of Route 2
(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1)
Reactant of Route 3
(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1)
Reactant of Route 4
(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1)
Reactant of Route 5
(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1)
Reactant of Route 6
Reactant of Route 6
(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamidehydrochloride(1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.